Terbium(III) nitrate hydrate; 99.9% (REO)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

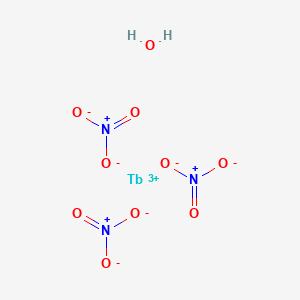

Terbium(III) nitrate hydrate is an inorganic chemical compound, a salt of terbium and nitric acid, with the formula Tb(NO3)3 . The hexahydrate crystallizes as triclinic colorless crystals with the formula [Tb(NO3)3(H2O)4]·2H2O . It can be used to synthesize materials with green emission .

Synthesis Analysis

Terbium(III) nitrate hydrate can be prepared by dissolving terbium(III,IV) oxide in a mixture of aqueous HNO3 and H2O2 solution . It can also be obtained by reacting terbium(III) oxide with nitric acid and crystallizing then drying the crystals with 4555% sulfuric acid to obtain the hexahydrate .Molecular Structure Analysis

The molecular formula of Terbium(III) nitrate hydrate is H12N3O15Tb . The average mass is 453.032 Da and the monoisotopic mass is 452.952148 Da .Chemical Reactions Analysis

Terbium(III) nitrate hydrate reacts with NH4HCO3 to produce Tb2(CO3)3 along with its basic carbonate . It forms Tb(NO3)2−5 in CH3CN with excess nitrate anions .Physical And Chemical Properties Analysis

Terbium(III) nitrate hydrate is a highly water-soluble crystalline Terbium source for uses compatible with nitrates and lower (acidic) pH . Nitrate materials are also oxidizing agents .Scientific Research Applications

Luminescent Phosphors

Terbium(III) nitrate hydrate is commonly used as a dopant to create luminescent phosphors. These phosphors are crucial in the development of optical ceramics and white light-emitting diodes (LEDs) . The compound’s ability to absorb and emit light makes it ideal for these applications, providing efficient and long-lasting luminescence.

Photodynamic Therapy

In the medical field, terbium(III) nitrate hydrate-doped materials are explored for their potential in photodynamic therapy . This therapy is a treatment that uses light-sensitive compounds, activated by light, to produce reactive oxygen species that can kill cancer cells.

Fiber Amplifiers

As an important dopant for fiber amplifiers, terbium(III) nitrate hydrate enhances the performance of optical fibers used in telecommunications . These fibers amplify light signals, improving the quality and distance over which data can be transmitted.

Electronic Devices

Terbium(III) nitrate hydrate plays a role in the production of various electronic devices . It is used in the manufacture of devices that require precise control over electrical properties, such as capacitors and sensors.

Ceramics and Glass

The compound is utilized in the ceramics and glass industries, where it improves the materials’ properties such as durability and thermal resistance . It also imparts unique optical characteristics, making it valuable for specialized glass applications.

Metal-Organic Frameworks (MOFs)

Researchers use terbium(III) nitrate hydrate to synthesize metal-organic frameworks . These MOFs have applications in gas storage, separation, and catalysis due to their highly porous structures.

Luminescent Bioimaging Probes

In bioimaging, terbium(III) nitrate hydrate is used to synthesize emission-tunable luminescent probes. These probes are designed for high-resolution imaging in biological research, aiding in the visualization of cellular and molecular processes .

Green Laser Applications

The compound is a starting material for the preparation of materials used in green laser applications . These lasers are essential in various fields, including medical diagnostics, environmental sensing, and holography.

Safety And Hazards

Terbium(III) nitrate hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Terbium(III) nitrate hydrate has potential applications in various fields. For instance, it can be used as a precursor to prepare Ce-doped terbium aluminum garnets by the photo-induced method . It can also be used to synthesize materials with green emission . Furthermore, it forms a microporous material, which is used for sensor applications due to its luminescent properties .

properties

IUPAC Name |

terbium(3+);trinitrate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.H2O.Tb/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSPFWLYDUXJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Tb+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N3O10Tb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbium(3+);trinitrate;hydrate | |

CAS RN |

94219-56-4 |

Source

|

| Record name | Terbiumtrinitrat Hydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6354811.png)

![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)